N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride
Overview
Description
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a methoxy group and a carbimidoyl chloride group. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride typically involves the reaction of 5-methoxypyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to yield the final product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbimidoyl chloride group to an amine group.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or methanol. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted pyrazine compounds.
Scientific Research Applications
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions, such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride include:
- 5-Methoxypyrazine-2-carboxylic acid
- 5-Methoxypyrazine-2-carboxamide
- 5-Methoxypyrazine-2-carbonitrile
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both the methoxy and carbimidoyl chloride groups allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
(2Z)-N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5-3-8-4(2-9-5)6(7)10-11/h2-3,11H,1H3/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYGNVHVTOVRFW-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(N=C1)/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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